

# The Solubility of 2-Methyl-5-nitrobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-5-nitrobenzoic acid

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This technical guide provides a comprehensive overview of the solubility of **2-Methyl-5-nitrobenzoic acid** in common laboratory solvents. Due to a notable absence of comprehensive quantitative solubility data in publicly available literature, this guide focuses on providing a framework for its determination. This includes detailed experimental protocols and qualitative solubility information. To serve as a practical reference, illustrative solubility data for a structurally related compound, 3-nitrobenzoic acid, is also presented.

## Quantitative Solubility Data

A thorough review of scientific databases and literature reveals a lack of specific, quantitative solubility data for **2-Methyl-5-nitrobenzoic acid** across a range of common laboratory solvents. The available information is primarily qualitative and focused on its solubility in water.

Table 1: Qualitative and Limited Quantitative Solubility of **2-Methyl-5-nitrobenzoic Acid**

Solvent	Temperature	Solubility	Source
Water	72 °F (22 °C)	< 1 mg/mL	PubChem[1]
Water	Not Specified	Insoluble	CAMEO Chemicals[2]

Note: One source, ChemicalBook, lists the solubility in water as "Very soluble"[3], which contradicts other available data and is likely erroneous.

## Illustrative Solubility Data for 3-Nitrobenzoic Acid

To provide researchers with a comparative benchmark for a structurally similar compound, the following table summarizes the mole fraction solubility of 3-nitrobenzoic acid in various solvents at different temperatures. This data is intended for illustrative purposes only and does not represent the solubility of **2-Methyl-5-nitrobenzoic acid**.

Table 2: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents at Different Temperatures (K)[4]

Temperature (K)	Methanol	Ethanol	Ethyl Acetate	Acetonitrile	Dichloromethane	Toluene	Water
273.15	0.133	0.088	0.065	0.048	0.012	0.005	0.0003
283.15	0.178	0.121	0.091	0.068	0.018	0.008	0.0004
293.15	0.235	0.163	0.125	0.094	0.026	0.012	0.0006
303.15	0.306	0.218	0.169	0.128	0.038	0.018	0.0008
313.15	0.392	0.287	0.226	0.173	0.054	0.027	0.0011
323.15	0.495	0.373	0.299	0.231	0.077	0.040	0.0015

## Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[5][6][7][8] The following protocol provides a detailed methodology for its implementation.

### Principle

An excess amount of the solid solute (**2-Methyl-5-nitrobenzoic acid**) is added to a known volume of solvent. The mixture is agitated at a constant temperature for a sufficient period to

allow the system to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is measured.

## Materials and Equipment

- **2-Methyl-5-nitrobenzoic acid** (solid)
- Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)
- Glass vials or flasks with airtight seals
- Temperature-controlled orbital shaker or magnetic stirrer
- Analytical balance
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

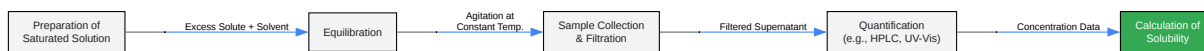
## Step-by-Step Procedure

- Preparation of Saturated Solutions:
  - Add an excess amount of **2-Methyl-5-nitrobenzoic acid** to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
  - Add a precise volume of each selected solvent to the respective vials.
  - Securely seal the vials to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25  $^{\circ}\text{C}$ ).

- Agitate the mixtures at a constant speed for a predetermined duration, typically 24 to 72 hours, to ensure equilibrium is reached.[5] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.
- Sample Collection and Preparation:
  - Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
  - Carefully withdraw a known volume of the supernatant using a pipette.
  - Immediately filter the supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.
- Quantification:
  - Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
  - Analyze the concentration of **2-Methyl-5-nitrobenzoic acid** in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
- Calculation:
  - Calculate the solubility based on the concentration of the analyzed solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.



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Workflow for Solubility Determination via the Shake-Flask Method.

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